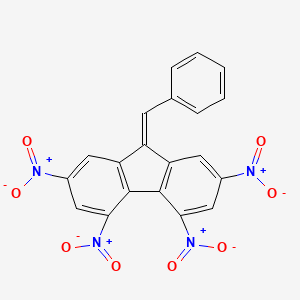
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is a chemical compound with the molecular formula C20H10N4O8This compound is characterized by the presence of multiple nitro groups and a benzylidene moiety attached to a fluorene core, making it a subject of interest for researchers in chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene typically involves the nitration of fluorene derivatives followed by the introduction of the benzylidene group. One common method includes the following steps:
Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, 5, and 7 positions.
Formation of Benzylidene Group: The nitrated fluorene is then reacted with benzaldehyde under basic conditions to form the benzylidene moiety.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The benzylidene moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 9-benzylidene-2,4,5,7-tetraamino-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of benzylidene carboxylic acids or aldehydes.
科学研究应用
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Materials Science: Investigated for its potential use in the development of advanced materials, including explosives and propellants, due to its high nitrogen content.
Biology and Medicine: Explored for its potential biological activities, including antimicrobial and anticancer properties, although detailed studies are limited.
作用机制
The mechanism of action of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the benzylidene moiety can interact with biological targets. The compound’s effects are mediated through interactions with cellular components, leading to potential biological activities .
相似化合物的比较
Similar Compounds
2,4,5,7-tetranitro-9H-fluorene: Lacks the benzylidene group but shares the nitro-substituted fluorene core.
9-benzylidene-2,4,5,7-tetraamino-9H-fluorene: A reduced form with amino groups instead of nitro groups.
9-benzylidene-2,4,5,7-tetranitro-9H-xanthene: Similar structure with a xanthene core instead of fluorene.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
9-benzylidene-2,4,5,7-tetranitrofluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O8/c25-21(26)12-7-15-14(6-11-4-2-1-3-5-11)16-8-13(22(27)28)10-18(24(31)32)20(16)19(15)17(9-12)23(29)30/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJHQKGVXRBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2695192.png)
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695193.png)
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)
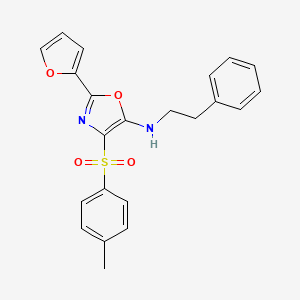
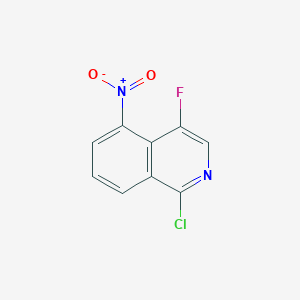
![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)
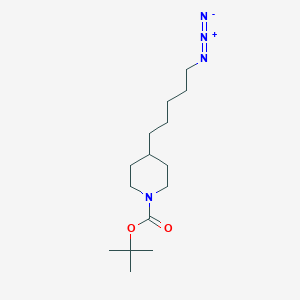
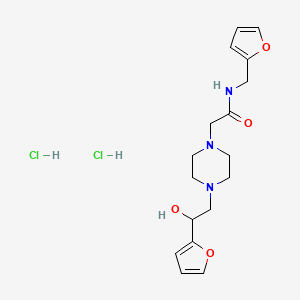
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)
![N-(butan-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)
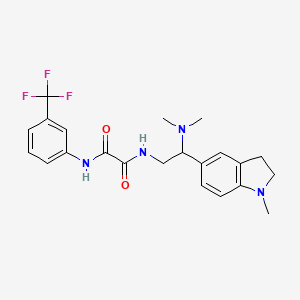
![methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers](/img/structure/B2695212.png)
![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)
![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)
